molecular formula C10H10O2 B1604788 3,4-Dihydro-6-methylcoumarin CAS No. 92-47-7

3,4-Dihydro-6-methylcoumarin

Cat. No. B1604788
CAS RN: 92-47-7
M. Wt: 162.18 g/mol
InChI Key: TWAXWQHDMDUHDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydro-6-methylcoumarin is a chemical compound with the formula C₁₀H₁₀O₂ . It is a type of chemical entity and a subclass of a chemical compound . It has a mass of 162.068 dalton .


Synthesis Analysis

The synthesis of coumarin systems, including 3,4-Dihydro-6-methylcoumarin, has been a topic of interest for many organic and pharmaceutical chemists . The synthesis methods are carried out in both classical and non-classical conditions, often under green conditions using green solvents and catalysts . A new methodology for the total synthesis of 3,4-unsubstituted coumarins from commercially available starting materials has been described . This method involves just three or four steps and allows for the rapid synthesis of these important molecules in excellent yields .


Molecular Structure Analysis

The molecular structure of 3,4-Dihydro-6-methylcoumarin consists of 10 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C10H10O2/c1-7-2-4-9-8 (6-7)3-5-10 (11)12-9/h2,4,6H,3,5H2,1H3 .


Chemical Reactions Analysis

Coumarins, including 3,4-Dihydro-6-methylcoumarin, have been intensively screened for different biological properties . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .

Scientific Research Applications

Antioxidant Properties

  • Antioxidant and Radical-Scavenging Properties: 4-Methylcoumarins, closely related to 3,4-Dihydro-6-methylcoumarin, have shown excellent antioxidant and radical-scavenging properties in different experimental models. These compounds are considered potential therapeutic candidates for conditions characterized by free radical overproduction (Morabito et al., 2010).
  • Structure-Antioxidant Activity Relationship: A study on synthetic 4-methylcoumarins, evaluating their structure-antioxidant activity relationship, confirmed the good antioxidant activity of certain 4-methylcoumarins, suggesting potential use in managing neurodegenerative diseases (Malhotra et al., 2016).

Anti-cancer and Anti-inflammatory Applications

  • Potential as Anti-cancer Agents: 4-Methylcoumarin derivatives have been studied for their potential as anticancer agents. Compounds like 7,8-dihydroxy-4-methylcoumarins displayed considerable cytotoxic effects on human cancer cell lines, indicating their potential for further investigation as novel anticancer agents (Miri et al., 2016).
  • Anti-inflammatory Properties: Certain 4-methylcoumarin derivatives have shown significant anti-inflammatory activities. They have been investigated for their inhibitory effects on inflammatory markers like TNF-α and IL-6, indicating their potential in anti-inflammatory therapies (Upadhyay et al., 2011).

Antimicrobial Activity

  • Antibacterial Activities: 6-Methylcoumarin, similar in structure to 3,4-Dihydro-6-methylcoumarin, demonstrated significant in vitro inhibitory effects against Ralstonia solanacearum, a bacterial pathogen. This suggests its potential as an eco-friendly agent for controlling bacterial diseases in plants (Yang et al., 2021).

Pharmacokinetics and Tissue Distribution

  • Study on Intestinal Permeability and Tissue Distribution: Research on 6-methylcoumarin revealed its high permeability across the gut wall and widespread distribution in various organs, suggesting its potential for systemic therapeutic applications (Cárdenas et al., 2017).

Sensitizing Capacity

  • Sensitizing Properties: Some coumarins, including 4-methylcoumarins, have been investigated for their contact sensitizing potency, providing insights into their potential allergenic effects in cosmetic and therapeutic applications (Hausen & Berger, 1989).

Safety And Hazards

3,4-Dihydro-6-methylcoumarin is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .

Future Directions

While specific future directions for 3,4-Dihydro-6-methylcoumarin are not mentioned in the search results, coumarins in general have been the subject of considerable research due to their valuable biological and pharmaceutical properties . They continue to be a focus for the development of novel anti-breast cancer compounds .

properties

IUPAC Name

6-methyl-3,4-dihydrochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-7-2-4-9-8(6-7)3-5-10(11)12-9/h2,4,6H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWAXWQHDMDUHDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059055
Record name 2H-1-Benzopyran-2-one, 3,4-dihydro-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8059055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydro-6-methylcoumarin

CAS RN

92-47-7
Record name 3,4-Dihydro-6-methyl-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-6-methylcoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methylhydrocoumarin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19513
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-1-Benzopyran-2-one, 3,4-dihydro-6-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2H-1-Benzopyran-2-one, 3,4-dihydro-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8059055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-6-methyl-2H-1-benzopyran-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.962
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4-DIHYDRO-6-METHYLCOUMARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FQ6538M2N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydro-6-methylcoumarin
Reactant of Route 2
Reactant of Route 2
3,4-Dihydro-6-methylcoumarin
Reactant of Route 3
3,4-Dihydro-6-methylcoumarin
Reactant of Route 4
Reactant of Route 4
3,4-Dihydro-6-methylcoumarin
Reactant of Route 5
Reactant of Route 5
3,4-Dihydro-6-methylcoumarin
Reactant of Route 6
Reactant of Route 6
3,4-Dihydro-6-methylcoumarin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.